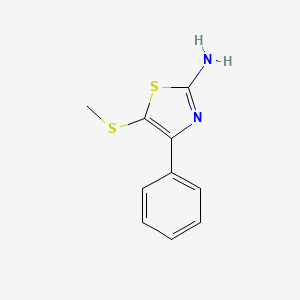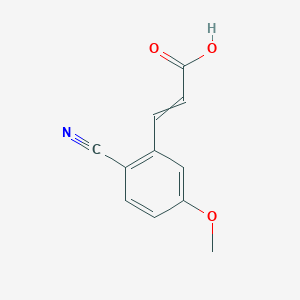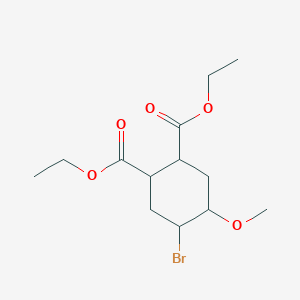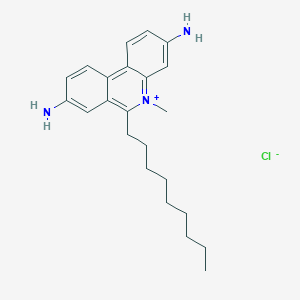![molecular formula C10H16O2PSi+ B14493196 (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium CAS No. 62987-40-0](/img/structure/B14493196.png)
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium is a chemical compound with the molecular formula C10H16O2PSi. It is known for its unique structure, which includes a phosphonium center bonded to a 2-methylphenyl group, an oxo group, and a trimethylsilyloxy group.
Méthodes De Préparation
The synthesis of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium typically involves the reaction of a 2-methylphenylphosphine oxide with a trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactive intermediates. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Applications De Recherche Scientifique
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the oxo and trimethylsilyloxy groups can stabilize reactive intermediates. Molecular targets and pathways involved include interactions with electrophilic centers in organic molecules and coordination with metal ions in catalytic processes .
Comparaison Avec Des Composés Similaires
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium can be compared with similar compounds such as:
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphine: Similar structure but different reactivity due to the presence of a phosphine group instead of a phosphonium center.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium chloride: Contains a chloride ion, which affects its solubility and reactivity.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium bromide: Similar to the chloride analog but with different halide ion properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability.
Propriétés
Numéro CAS |
62987-40-0 |
|---|---|
Formule moléculaire |
C10H16O2PSi+ |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
(2-methylphenyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C10H16O2PSi/c1-9-7-5-6-8-10(9)13(11)12-14(2,3)4/h5-8H,1-4H3/q+1 |
Clé InChI |
XNFQVBODWSORFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[P+](=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



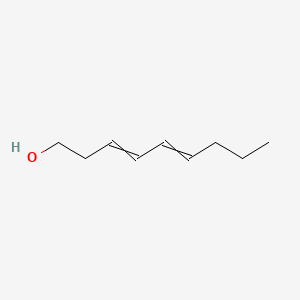
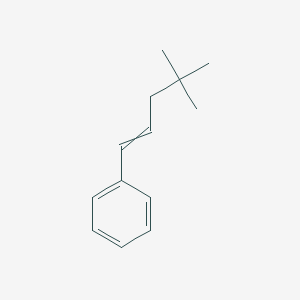

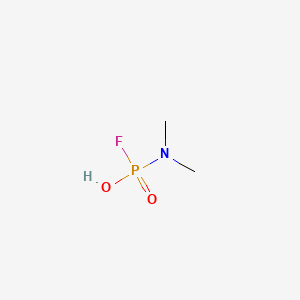
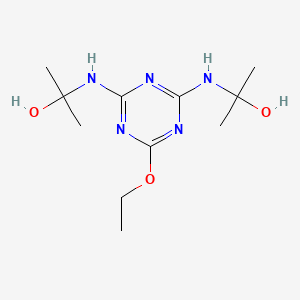
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
